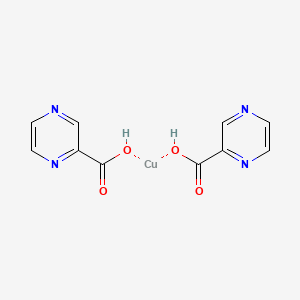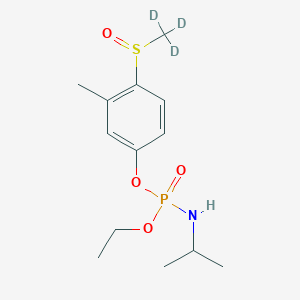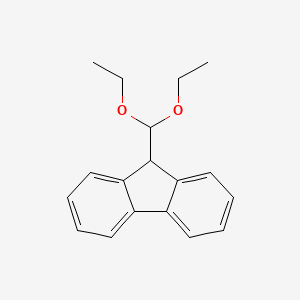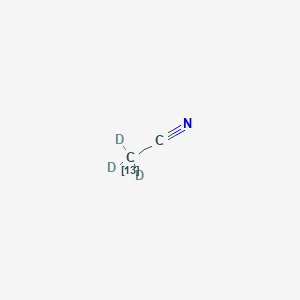
Bis(pyrazine-2-carbonyloxy)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pyrazine-2-carbonyloxy)copper is a coordination compound that features copper as the central metal ion coordinated by two pyrazine-2-carbonyloxy ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyrazine-2-carbonyloxy)copper typically involves the reaction of copper(II) salts with pyrazine-2-carboxylic acid derivatives. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol or water, and then add pyrazine-2-carboxylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pyrazine-2-carbonyloxy)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new copper(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(pyrazine-2-carbonyloxy)copper has several scientific research applications:
Mecanismo De Acción
The mechanism by which bis(pyrazine-2-carbonyloxy)copper exerts its effects involves the coordination of the copper center to various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyrazolyl)borate copper complexes: These compounds also feature copper coordinated by nitrogen-containing ligands and have similar catalytic and biological properties.
Pyrazine-2-carboxylate copper complexes: These complexes are structurally similar and exhibit comparable reactivity and applications.
Uniqueness
Bis(pyrazine-2-carbonyloxy)copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C10H8CuN4O4 |
|---|---|
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
copper;pyrazine-2-carboxylic acid |
InChI |
InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9); |
Clave InChI |
IHQHODNDHJVSSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)







